1-Chloro-3-phenylpropane
Overview
Description
1-Chloro-3-phenylpropane, also known as this compound, is an organic compound with the molecular formula C9H11Cl. It is a colorless to light yellow liquid with a molecular weight of 154.64 g/mol. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-phenylpropane can be synthesized through the reaction of benzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of propylbenzene. This process involves the reaction of propylbenzene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction is carefully monitored to control the degree of chlorination and to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-phenylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: It can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Chloro-3-phenylpropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-3-phenylpropane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
1-Chloro-3-phenylpropane can be compared with other similar compounds such as:
(2-Chloropropyl)benzene: Similar structure but with the chlorine atom on the second carbon of the propyl chain.
(4-Chlorobutyl)benzene: Similar structure but with a butyl chain instead of a propyl chain.
Benzyl chloride: Similar structure but with the chlorine atom directly attached to the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific positioning of the chlorine atom on the third carbon of the propyl chain, which influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
3-chloropropylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBXAYCCBFTQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146206 | |
Record name | (3-Chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-52-9 | |
Record name | 1-Chloro-3-phenylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloropropyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-phenylpropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloropropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (3-CHLOROPROPYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2L2KN77K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of (3-Chloropropyl)benzene?
A1: (3-Chloropropyl)benzene serves as a versatile reagent in organic synthesis. Its reactivity stems from the presence of the chlorine atom, which can readily participate in substitution reactions. For instance, it can react with adenine in dimethylformamide to yield 3-substituted adenine derivatives. [] Additionally, it can be employed to alkylate 1-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one, leading to the formation of precursors for potential radiolabeling. []
Q2: Can you illustrate a specific synthesis pathway where (3-Chloropropyl)benzene plays a crucial role?
A2: Certainly! One example involves the multi-step synthesis of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione. [] Initially, (3-Chloropropyl)benzene undergoes Friedel-Crafts acylation with phenylacetyl chloride, yielding 1-[4-(3-chloropropyl)phenyl]-2-phenyl-1-ethanone. This intermediate is then subjected to oxidation with SeO2, producing 1-[4-(3-chloropropyl)phenyl]-2-phenylethanedione. Further transformations of the benzylic methylene group in this compound, through bromination, acetylation, and hydrolysis, ultimately lead to the desired final product.
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